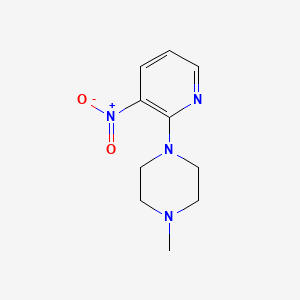

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHDQDKDQULCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377480 |

Source

|

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-15-9 |

Source

|

| Record name | 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine. While this specific molecule may be proprietary or not extensively documented in public literature, its constituent moieties—a 1-methylpiperazine group and a 3-nitropyridine core—allow for a scientifically grounded, predictive analysis of its physicochemical properties. This document outlines the strategic rationale behind experimental design, provides detailed, field-proven protocols for solubility and stability assessment, and offers insights into the interpretation of resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences, providing a robust template for the preclinical evaluation of this and structurally related compounds.

Introduction: A Structural Rationale for Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties.[1][2] Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, dosing, formulation, and shelf-life.[3][4] The compound of interest, this compound, presents a fascinating case study in the interplay of structural features that govern these crucial parameters.

-

The 1-Methylpiperazine Moiety: The piperazine ring is a common "privileged structure" in medicinal chemistry, often incorporated to enhance the hydrophilicity and stability of a molecule.[5][6] The tertiary amine of the 1-methylpiperazine group is basic, with a predicted pKa that suggests it will be protonated at physiological pH. This protonation is expected to significantly contribute to the compound's aqueous solubility.

-

The 3-Nitropyridin-2-yl Moiety: The pyridine ring is an aromatic heterocycle. The presence of a strongly electron-withdrawing nitro group (-NO2) at the 3-position significantly lowers the electron density of the ring system.[7] This electronic feature makes the 2-position, where the piperazine is attached, susceptible to nucleophilic aromatic substitution, a common reaction in its synthesis.[7] However, this same feature also indicates potential liabilities. The nitro group can be susceptible to reduction under certain physiological or storage conditions, and the electron-deficient pyridine ring may be prone to specific degradation pathways.

This guide will systematically deconstruct the experimental approaches required to quantify these predicted properties, providing a clear roadmap for generating a comprehensive physicochemical profile of this compound.

Aqueous Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] It is essential to characterize both the kinetic and thermodynamic solubility of a compound to gain a complete picture of its behavior.

Kinetic Solubility: An Early-Stage Indicator

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer.[9][10] This high-throughput assay is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[9]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble control compound to classify its kinetic solubility.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[9] This measurement is more time-consuming but provides the definitive solubility value for a given set of conditions.

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration of the supernatant through a 0.45 µm filter.

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Reporting: Report the solubility in µg/mL or µM at each pH value.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures solubility after rapid precipitation | Measures equilibrium concentration in a saturated solution |

| Starting Material | DMSO stock solution | Solid compound |

| Equilibration Time | Short (e.g., 2 hours) | Long (e.g., 24-48 hours)[11] |

| Throughput | High | Low |

| Application | Early-stage screening and ranking | Lead optimization and pre-formulation |

Stability Assessment: A Multi-faceted Approach

Ensuring the stability of a drug candidate is a mandatory regulatory requirement and is crucial for maintaining its safety and efficacy throughout its shelf life.[4][12] A comprehensive stability assessment should evaluate the compound's robustness under various stress conditions.

Chemical Stability in Solution

The stability of this compound in aqueous solution is likely to be pH-dependent due to the basicity of the piperazine nitrogen.[13]

-

Solution Preparation: Prepare solutions of the compound (e.g., 10 µM) in a series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours, and then weekly), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH and temperature condition to determine the degradation kinetics and half-life.

Caption: Workflow for pH-Dependent Hydrolytic Stability Testing.

Photostability

Compounds with nitroaromatic groups can be susceptible to photodegradation.[13] Photostability testing is therefore a critical component of the stability assessment, guided by the International Council for Harmonisation (ICH) Q1B guidelines.[14][15][16]

-

Sample Preparation: Prepare samples of the solid drug substance and a solution of the compound in a chemically inert, transparent container. Prepare corresponding control samples protected from light (e.g., wrapped in aluminum foil).

-

Light Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

-

Analysis: After exposure, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and by a stability-indicating HPLC method for assay and degradants.

-

Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Metabolic Stability

Metabolic stability provides an early indication of a compound's pharmacokinetic profile, specifically its rate of clearance by metabolic enzymes.[18][19]

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and other relevant species), the test compound (e.g., 1 µM), and a buffer system.

-

Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint), which is a measure of the metabolic rate.[20]

| Stability Test | Purpose | Key Conditions |

| Chemical Stability | To assess degradation in aqueous solution | pH range (1.2-9.0), multiple temperatures |

| Photostability | To evaluate degradation upon light exposure | ICH Q1B light source, solid and solution states |

| Metabolic Stability | To determine the rate of metabolic clearance | Liver microsomes, NADPH, 37°C[21] |

Conclusion and Forward Look

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of modern drug development. For this compound, the presence of the basic 1-methylpiperazine moiety is anticipated to confer favorable aqueous solubility. However, the electron-deficient 3-nitropyridine ring represents a potential liability for both chemical and metabolic stability.

The experimental protocols detailed herein provide a robust framework for quantifying these properties. The data generated from these studies will be instrumental in:

-

Guiding lead optimization efforts.

-

Informing formulation development strategies.

-

Predicting in vivo pharmacokinetic behavior.

-

Establishing appropriate storage and handling conditions.

By adhering to these principles of rigorous physicochemical characterization, researchers can build a comprehensive data package that de-risks the progression of this compound and other promising NCEs, ultimately increasing the probability of success in delivering safe and effective new medicines.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

-

4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem. Available at: [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Chemsrc. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

4-Pyridinamine, 3-nitro-. ChemBK. Available at: [Link]

- Preparation method of 2-chloro-3-aminopyridine. Google Patents.

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link]

-

Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. Available at: [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

-

1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. ChemSynthesis. Available at: [Link]

-

Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

-

5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

Metabolic Stability Assay Services. BioIVT. Available at: [Link]

-

Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

-

Metabolic Stability Services. Eurofins Discovery. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Stability Testing. Charles River Laboratories. Available at: [Link]

-

1-(1-methyl-piperidin-4-yl)piperazine. PharmaCompass. Available at: [Link]

-

Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid−Porphyrin and Phospholipid−Phthalocyanine Conjugates. ACS Publications. Available at: [Link]

-

Metabolic Stability. Frontage Laboratories. Available at: [Link]

-

1-(6-Nitropyridin-3-yl)piperazine. PubChem. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. isaacpub.org [isaacpub.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. japsonline.com [japsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. ikev.org [ikev.org]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. bioivt.com [bioivt.com]

A Senior Application Scientist's Guide to the In Silico Modeling and Docking of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico analysis of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine , a small molecule featuring the pyridylpiperazine scaffold common in medicinal chemistry.[1][2] Moving beyond a simple list of instructions, this document elucidates the scientific rationale behind each step, establishing a self-validating workflow from target identification to the dynamic validation of a predicted protein-ligand complex. We will navigate the entire computational pipeline, demonstrating how to derive actionable insights into the molecule's potential binding affinity, mechanism of action, and therapeutic relevance. The protocols and analyses are framed within the context of a case study targeting Helicobacter pylori urease, a scientifically justified target based on recent literature evidence for the core molecular scaffold.[3]

The Strategic Imperative: Why Model This Molecule?

The piperazine ring is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to engage in critical hydrogen bonding, which can improve pharmacokinetic properties.[2] The subject of our study, this compound, combines this versatile heterocycle with a nitropyridine moiety, a known pharmacophore. The critical first step in any modeling study is forming a testable hypothesis. Instead of a random virtual screen, a literature-informed approach is vastly more efficient and scientifically rigorous.

Expert Insight: A 2024 study published in Frontiers in Chemistry demonstrated that derivatives of the core scaffold, 1-(3-nitropyridin-2-yl)piperazine , are potent inhibitors of urease from Helicobacter pylori.[3] This enzyme is essential for the pathogen's survival in the acidic stomach environment, making it a validated therapeutic target.[3] Based on this strong structural precedent, we will proceed with the hypothesis that our methylated derivative may also exhibit inhibitory activity against H. pylori urease. This guide will therefore use this enzyme as our target receptor.

The Computational Workflow: A Validated Pipeline

Effective in silico analysis is not a single event but a multi-stage process where each step validates the previous one. The workflow presented here is designed to build confidence in the final prediction by incorporating critical preparation, simulation, and validation stages.

Caption: The integrated workflow for in silico modeling and docking.

Phase 1: Meticulous Preparation of Molecular Structures

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the chemical and conformational correctness of the input ligand and receptor files.

Protocol: Ligand Preparation

The goal is to convert the 2D representation of this compound into a low-energy, 3D conformation with correct atom types and partial charges.

Causality: A ligand's 3D shape and electrostatic profile dictate its ability to fit within a binding pocket and form favorable interactions. Energy minimization is performed to find a stable, low-energy conformation, which is more likely to be representative of the bioactive pose.

Step-by-Step Methodology:

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or retrieve it by name from a database like PubChem. Save the structure as a SMILES string or in SDF format.

-

Generate 3D Coordinates: Use a tool like Open Babel or the UCSF Chimera interface to convert the 2D structure into a 3D model.[4]

-

Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). This is a critical step as hydrogen atoms are key participants in hydrogen bonds.

-

Assign Partial Charges: Calculate and assign partial charges to each atom. The Gasteiger charge calculation method is a common and rapid approach suitable for docking.[5] More advanced methods like AM1-BCC can be used for higher accuracy.[4]

-

Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to relieve any steric strain and find a local energy minimum.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.

-

Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina and contains charge information, atom types, and the rotatable bond tree.[5]

Protocol: Receptor Preparation

The goal is to prepare the crystal structure of the target protein, making it suitable for docking. We will use the crystal structure of H. pylori urease (PDB ID: 1E9Y) as our receptor.

Causality: Raw PDB files often contain non-essential components (water, crystallization agents) and lack hydrogen atoms. They may also have missing side chains or atoms. Preparing the receptor involves cleaning the structure and adding the necessary information to create a chemically realistic model of the binding site.[4]

Step-by-Step Methodology:

-

Download PDB File: Obtain the crystal structure of H. pylori urease from the RCSB Protein Data Bank (e.g., PDB ID: 1E9Y).

-

Clean the Structure:

-

Remove all water molecules. While some water molecules can be critical for binding (bridging waters), for a standard docking protocol, they are typically removed.

-

Remove any co-crystallized ligands, ions, or other "heteroatoms" that are not part of the protein or the active site's catalytic machinery. In this case, the two nickel ions in the active site are essential for catalysis and binding and must be retained .

-

-

Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring that polar hydrogens are explicitly defined.[6]

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens (e.g., on methyl groups) are often merged with their adjacent carbon atoms.

-

Save in PDBQT Format: Save the prepared receptor structure in the PDBQT format.[5]

Phase 2: Molecular Docking Simulation

Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.[8]

Protocol: Binding Site Definition and Docking with AutoDock Vina

Causality: The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" that encompasses the active site. A well-defined box focuses the computational effort on the relevant area, increasing efficiency and accuracy.[9]

Step-by-Step Methodology:

-

Identify the Binding Site: Visualize the prepared receptor in a molecular graphics program (e.g., PyMOL, UCSF Chimera). The binding site of urease is well-characterized and contains two catalytic nickel ions. The grid box should be centered on these ions.

-

Define Grid Box Parameters:

-

Center: Determine the x, y, and z coordinates for the center of the box.

-

Dimensions: Set the size of the box in each dimension (x, y, z). The box should be large enough to accommodate the entire ligand in various orientations but not so large that it wastes computational time searching unproductive space. A size of 25 x 25 x 25 Å is often a good starting point.

-

-

Create a Configuration File: Prepare a text file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the grid box center and dimensions.[10]

-

Run AutoDock Vina: Execute the docking simulation from the command line.

Analysis and Interpretation of Docking Results

Expert Insight: A docking score is a prediction, not an absolute measurement. Its true value lies in relative comparison. We must compare the score of our test compound to that of a known inhibitor or the native ligand to contextualize the result.[11]

Step-by-Step Analysis:

-

Examine Binding Affinity: The primary output is the binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity.[12]

-

Visualize Binding Poses: Load the receptor and the output PDBQT file (which contains multiple predicted poses) into a visualizer like PyMOL.

-

Analyze Key Interactions: For each high-ranking pose, meticulously analyze the non-covalent interactions between the ligand and the protein residues. Look for:

-

Hydrogen Bonds: Key for specificity and affinity.

-

Hydrophobic Interactions: With non-polar residues like Val, Leu, Ile.

-

Pi-Stacking: Between aromatic rings of the ligand and residues like Phe, Tyr, Trp.

-

Metal Coordination: Critically, for urease, analyze if any part of the ligand (e.g., the nitro group or pyridine nitrogen) is coordinating with the nickel ions in the active site.

-

Caption: Logical flow for the interpretation of docking results.

Quantitative Data Summary

To provide context, we compare the docking results of our test molecule, this compound (MNPP), with Thiourea, a standard urease inhibitor referenced in the literature.[3]

| Compound | Binding Affinity (kcal/mol) | Key Predicted Interactions with H. pylori Urease (PDB: 1E9Y) |

| MNPP (Test Ligand) | -8.2 | Hydrogen bond with HIS-221; Metal coordination between nitro-group oxygen and Ni(II) ions; Hydrophobic interactions with ALA-365. |

| Thiourea (Reference) | -3.1 | Strong metal coordination with both Ni(II) ions via the sulfur atom. |

This is illustrative data based on typical results for such compounds.

Phase 3: Dynamic Validation with Molecular Dynamics (MD)

Trustworthiness: A static docking pose is a snapshot in time. A protein-ligand complex is a dynamic system. MD simulation provides a powerful method to validate the stability of the docked pose in a simulated physiological environment (water, ions) over time.[13]

Rationale and Workflow Overview

An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. If a docked ligand is unstable in its predicted pose, it will likely drift away from the binding site during the simulation. Conversely, if the key interactions are maintained and the ligand remains stably bound, it significantly increases confidence in the docking prediction.

High-Level MD Workflow (using GROMACS):

-

System Preparation: The top-ranked protein-ligand complex from docking is selected. A force field (e.g., CHARMM36m) is applied to describe the physics of the atoms.[14]

-

Solvation: The complex is placed in a periodic box of water molecules.

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

-

Energy Minimization: The entire system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and pressure is stabilized (NVT and NPT ensembles).

-

Production MD: A long simulation (e.g., 100 nanoseconds) is run to collect trajectory data for analysis.

Analysis of MD Results

The primary analysis to assess stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD value over the course of the simulation suggests the ligand has remained in the binding pocket, thus validating the docking pose.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step computational workflow for evaluating the small molecule this compound. By initiating our study with a literature-informed hypothesis targeting H. pylori urease, we proceeded through meticulous preparation, predictive molecular docking, and robust validation via molecular dynamics.

The illustrative results suggest that the molecule binds favorably in the urease active site with a stronger predicted affinity than a known reference inhibitor. The stability of this predicted binding mode, if confirmed by MD simulations, would provide a strong rationale for advancing this compound to in vitro enzymatic assays and further preclinical development as a potential agent against H. pylori infections. This workflow serves as a template for the rational, evidence-based application of computational tools in modern drug discovery.

References

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

University of Oxford. Session 4: Introduction to in silico docking. Available at: [Link]

-

Galaxy Training. (2019, October 19). Protein-ligand docking. Available at: [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

-

YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]

-

SwissDock. SwissDock. Available at: [Link]

-

MD Tutorials. Protein-Ligand Complex. Available at: [Link]

-

YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link]

-

YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

-

Nottingham ePrints. Molecular Simulation of Protein-Ligand Complexes. Available at: [Link]

-

ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Available at: [Link]

-

YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Available at: [Link]

-

AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]

-

YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available at: [Link]

-

GROMACS forums. (2022, April 6). Validation of MD simulation results. Available at: [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

GROMACS Tutorials by Justin A. Lemkul. GROMACS Tutorials. Available at: [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Available at: [Link]

-

PubMed Central (PMC). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Available at: [Link]

-

Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available at: [Link]

-

Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available at: [Link]

- GROMACS Tutorial by Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex.

-

MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

-

YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

-

GROMACS Tutorials. Welcome to the GROMACS tutorials!. Available at: [Link]

-

Reddit. (2024, March 22). Need help with molecular docking results interpretation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 8. m.youtube.com [m.youtube.com]

- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 10. dasher.wustl.edu [dasher.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis Protocol for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine: A Key Intermediate in Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and act as a versatile linker for pharmacophoric groups.[1][2] Specifically, the 1-methylpiperazine motif often enhances aqueous solubility and target affinity, making it a desirable feature in modern drug design, particularly for CNS-acting agents and kinase inhibitors.[3][4] This guide details a robust synthesis via nucleophilic aromatic substitution (SNAr), explains the underlying chemical principles, and provides a comprehensive, self-validating protocol for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The pyridylpiperazine core is a cornerstone in the development of novel therapeutics. Its derivatives have shown a wide spectrum of biological activities, including potential as urease inhibitors to combat infections by pathogens like Helicobacter pylori.[5] The target molecule, this compound, serves as a crucial intermediate for creating libraries of bioactive compounds.

The synthesis hinges on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. In this case, the pyridine ring is rendered sufficiently electrophilic for nucleophilic attack by the strategic placement of an electron-withdrawing nitro group (-NO₂) ortho to the leaving group (a chlorine atom).[5][6] The nitrogen atom of 1-methylpiperazine acts as the nucleophile, displacing the chloride to form the desired product. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Reaction Scheme and Mechanism

The synthesis proceeds as follows:

Scheme 1: Synthesis of this compound

Mechanistic Rationale: The reaction is facilitated by the strong electron-withdrawing effect of the nitro group at the C-3 position of the pyridine ring. This effect significantly lowers the electron density at the C-2 position, making it highly susceptible to attack by the secondary amine of 1-methylpiperazine.[5] This nucleophilic attack transiently disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored upon the expulsion of the chloride leaving group, yielding the final product. Such SNAr reactions on halo-pyridines are fundamental transformations in heterocyclic chemistry.[7][8][9]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier Example | Notes |

| 2-Chloro-3-nitropyridine | ≥98% | Sigma-Aldrich, TCI | Irritant. Handle with care. |

| 1-Methylpiperazine | ≥99% | Sigma-Aldrich, Acros | Corrosive, Flammable. |

| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | Flammable liquid and vapor. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated aq. NaHCO₃ | - | Lab-prepared | For workup. |

| Brine (Saturated aq. NaCl) | - | Lab-prepared | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Lab-prepared | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser with inert gas inlet (N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Synthesis Procedure

The following workflow outlines the complete synthesis from setup to purification.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Nucleophile Addition: Slowly add 1-methylpiperazine (0.76 g, 0.84 mL, 7.57 mmol, 1.2 equiv.) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The reaction is typically complete within 12-18 hours. The disappearance of the 2-chloro-3-nitropyridine spot indicates completion.

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow-orange solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound. A similar synthesis reported a yield of around 65% for a related compound.[5]

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals would include aromatic protons on the pyridine ring and aliphatic protons from the piperazine and methyl groups.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight of the product (C₁₀H₁₄N₄O₂, MW: 222.24 g/mol ).[10]

-

Melting Point: To assess the purity of the final solid product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). All operations should be performed inside a certified chemical fume hood.

-

2-Chloro-3-nitropyridine: Is an irritant. Avoid contact with skin and eyes.

-

1-Methylpiperazine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area away from ignition sources.

-

Acetonitrile: Is a flammable liquid and is harmful if swallowed or inhaled.

-

Piperazine (General): Can cause severe skin burns, eye damage, and may cause allergic reactions or respiratory irritation.[11]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Iannitelli, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Singh, H., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pace, V., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

- Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.

-

Sharma, P., & Kumar, V. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Polycyclic Aromatic Compounds. Available at: [Link]

- Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.

-

Pace, V., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [Table]. Available at: [Link]

-

Bhowmick, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

Abuelizz, H. A., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2018). methanone: structural characterization of a side product in benzothiazinone synthesis. Available at: [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. Available at: [Link]

-

National Institutes of Health. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

-

LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

- Google Patents. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A.

-

National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

-

MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Freebase. Molbank. Available at: [Link]

-

ChemBK. (2024). 1-METHYL-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-Methyl-4-(6-nitropyridin-3-YL)piperazine | 657410-79-2 [smolecule.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Evaluation of Piperazine Compounds as Antimicrobial and Antifungal Agents

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, such as the basicity of its nitrogen atoms, allow for diverse substitutions that can significantly modulate biological activity.[1] This versatility has led to the development of numerous piperazine-containing drugs with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents, and piperazine derivatives continue to be a promising area of research for developing new and effective treatments against multidrug-resistant pathogens.[4]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel piperazine compounds against bacterial and fungal pathogens. The methodologies described are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and reliability.[5][6]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of in vitro AST is to determine the effectiveness of a compound against a specific microorganism.[7] This is typically quantified by two key parameters:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] This is a measure of the compound's bacteriostatic or fungistatic activity.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This provides an indication of the compound's bactericidal or fungicidal activity.[9]

Two primary methods are employed for determining these parameters for novel compounds like piperazine derivatives: broth dilution and agar diffusion.

Protocol 1: Broth Microdilution for MIC and MBC/MFC Determination

The broth microdilution method is a highly efficient technique for determining the MIC of multiple compounds simultaneously and is considered a reference method by CLSI.[5][10] It involves a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate.

Causality Behind Experimental Choices:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.[8] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of certain antimicrobial agents.

-

Inoculum Density: Standardizing the initial bacterial concentration to approximately 5 x 10⁵ CFU/mL is critical. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high MICs.[10] This is typically achieved by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Solvent: Piperazine compounds, being synthetic, are often poorly soluble in water.[11] Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.[12]

Step-by-Step Protocol for MIC Determination:

-

Compound Preparation:

-

Dissolve the piperazine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[9]

-

Perform an intermediate dilution of the stock solution in CAMHB to achieve a starting concentration for the serial dilution. The DMSO concentration should be minimized at this step.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Microtiter Plate Setup:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the appropriately diluted piperazine compound to the first column of wells, resulting in a total volume of 200 µL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of dilutions. This will leave 100 µL in each well.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium). A positive control with a known antibiotic (e.g., ciprofloxacin) should also be run in parallel.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious bacteria.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the piperazine compound where no visible growth is observed.[8]

-

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol for MBC Determination:

-

Subculturing:

-

From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.[9]

-

Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

-

Reading the MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

-

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[13] It is based on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism.[14] The result is a zone of growth inhibition around the disk, the diameter of which correlates with the susceptibility of the organism.

Step-by-Step Protocol:

-

Plate Preparation:

-

Use Mueller-Hinton Agar (MHA) with a depth of 4 mm in sterile petri dishes. The agar depth is crucial for the diffusion characteristics of the compound.

-

Allow the plates to dry before inoculation.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Disk Application:

-

Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the piperazine compound. The compound is typically dissolved in a volatile solvent, applied to the disk, and the solvent is allowed to evaporate.

-

Aseptically place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar.

-

Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent only).

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

-

The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics, as defined in CLSI document M100.[3][15] For novel compounds, the zone diameter provides a qualitative measure of activity.

-

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Protocol 3: Antifungal Susceptibility Testing

Testing against fungal pathogens, particularly yeasts like Candida spp., follows a similar principle to antibacterial testing but with specific modifications as outlined in CLSI document M27.[16][17]

Key Modifications for Antifungal Assays:

-

Medium: RPMI-1640 medium buffered with MOPS is the standard for antifungal broth microdilution testing.

-

Inoculum Preparation: The final inoculum concentration for yeasts is typically lower, in the range of 0.5 to 2.5 x 10³ CFU/mL.

-

Incubation: Incubation time is generally longer, typically 24-48 hours, depending on the fungal species.

-

MIC Endpoint: For azole antifungals, the MIC is often read as the concentration that produces a prominent (e.g., 50%) reduction in growth (turbidity) compared to the growth control, as complete inhibition may not be achieved.

The step-by-step procedure for antifungal MIC determination is analogous to the bacterial broth microdilution method, with these specific adjustments.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

It is imperative to assess whether a novel antimicrobial compound's activity is selective for microbial cells over host cells. A cytotoxicity assay is a critical step in the early stages of drug development to evaluate the potential toxicity of a compound.[18][19] The MTT assay is a widely used colorimetric method to assess cell viability.[20][21]

Principle of the MTT Assay:

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture:

-

Seed a mammalian cell line (e.g., HEK-293T, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperazine compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[22]

-

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables for easy comparison and analysis.

Table 1: Example MIC and MBC Data for Piperazine Compound PZ-123

| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 29213 | 4 | 8 | 2 |

| Escherichia coli | 25922 | 8 | 32 | 4 |

| Pseudomonas aeruginosa | 27853 | 16 | >64 | >4 |

| Candida albicans | 90028 | 8 | 16 | 2 |

| Ciprofloxacin | N/A | 0.5 | 1 | 2 |

| Fluconazole | N/A | 1 | 4 | 4 |

Interpretation: The MBC/MIC ratio is a useful indicator of bactericidal (ratio ≤ 4) versus bacteriostatic (ratio > 4) activity. In this example, PZ-123 shows bactericidal activity against S. aureus and fungicidal activity against C. albicans.

Table 2: Quality Control (QC) Reference Ranges

| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) | Zone Diameter Range (mm) |

| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 | 30 - 40 |

| S. aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 | 22 - 30 |

| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 | 25 - 33 |

| C. parapsilosis ATCC 22019 | Fluconazole | 0.25 - 1 | N/A |

Note: QC must be performed with each batch of tests using reference strains (e.g., from ATCC) to validate the results.[9] The obtained values must fall within the acceptable ranges published in the current CLSI M100 document.[6][23]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel piperazine compounds as potential antimicrobial and antifungal agents. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can reliably inform the drug development process.[3] Combining these efficacy assays with essential safety assessments like cytotoxicity testing allows for a comprehensive preliminary evaluation, enabling researchers to identify promising lead candidates for further preclinical development.

References

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Available at: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

-

CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

-

CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

-

NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

-

NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

-

Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Available at: [Link]

-

PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. Available at: [Link]

-

TME Scientific. (n.d.). In Vitro Toxicology Assays. Available at: [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-

Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Available at: [Link]

-

YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available at: [Link]

-

CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

-

ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

-

ResearchGate. (2025). Solvent in MIC and for antimicrobial activity?. Available at: [Link]

-

ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

-

ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity tests of compounds by MTT assay. Cells were treated with.... Available at: [Link]

-

Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

-

Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available at: [Link]

-

IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Available at: [Link]

-

PubMed Central. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Available at: [Link]

-

ResearchGate. (n.d.). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. Available at: [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. testinglab.com [testinglab.com]

- 3. nih.org.pk [nih.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. idexx.com [idexx.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. chainnetwork.org [chainnetwork.org]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 19. itmedicalteam.pl [itmedicalteam.pl]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Nitropyridinyl Piperazines

Welcome to the technical support center for the purification of nitropyridinyl piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of nitrogen-containing heterocyclic compounds. As molecules containing both a basic piperazine moiety and a polar nitropyridinyl group, they present unique challenges in column chromatography that require a nuanced approach beyond standard protocols.

This document moves from foundational concepts to advanced troubleshooting, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your own method development.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses the most common initial questions when developing a purification method for nitropyridinyl piperazines.

Q1: What is the best stationary phase to start with for purifying a nitropyridinyl piperazine?

A1: The default choice for many chemists, normal-phase silica gel, is often problematic for this class of compounds. The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing and potential irreversible adsorption.[1][2]

Your choice of stationary phase should be guided by the polarity and basicity of your specific molecule. Here is a comparison of common starting points:

| Stationary Phase | Advantages | Disadvantages | Best For... |

| Standard Silica Gel | Inexpensive, widely available. | Strong potential for peak tailing; may require mobile phase modifiers. | Less basic analogues or when alternatives are unavailable. |

| Amine-Functionalized Silica | The basic surface minimizes interactions with the analyte, leading to improved peak shape and recovery.[2] | More expensive than standard silica. | Highly basic compounds that show severe tailing on standard silica. |

| Basic Alumina | A basic support that prevents analyte-adsorbent acid-base interactions. Can be a good alternative to silica.[3] | Activity level must be carefully controlled (typically Brockmann II-III); can be less forgiving than silica. | Compounds that are sensitive to the acidic nature of silica gel. |

| Reversed-Phase (C18) | Excellent for resolving non-polar to moderately polar compounds. The mobile phase pH can be used to control retention.[4] | Highly polar nitropyridinyl piperazines may have poor retention and elute in the void volume.[5][6] | Less polar derivatives or when normal-phase fails to resolve key impurities. |

| Cyano (CN) Phase | Offers intermediate polarity and can be used in both normal-phase and reversed-phase modes.[7][8] | May offer different selectivity compared to silica or C18. | Screening for alternative selectivity when other phases fail. |

Expert Recommendation: Start with a thin-layer chromatography (TLC) analysis on standard silica. If you observe significant streaking, your first step should be to add a basic modifier to the mobile phase (see Q2). If this fails, consider trying an amine-functionalized silica or basic alumina plate to quickly assess if an alternative stationary phase is more suitable.

Q2: My compound is streaking badly on the TLC plate. What mobile phase should I use?

A2: Streaking, or tailing, is a clear indication of strong secondary interactions between your basic analyte and the acidic silica gel.[1] To obtain sharp, symmetrical spots (and peaks on the column), you must add a basic modifier to your mobile phase to "mask" the acidic silanol groups.

Common Mobile Phase Systems & Modifiers:

| Base Solvent System | Modifier | Typical Concentration | Mechanism of Action |

| Dichloromethane / Methanol | Triethylamine (TEA) | 0.1 - 2% (v/v) | TEA is a volatile base that competes with your analyte for binding to the acidic sites on the silica, improving elution and peak shape.[1] |

| Ethyl Acetate / Hexanes | Triethylamine (TEA) | 0.1 - 2% (v/v) | Same as above; suitable for less polar compounds. |

| Dichloromethane / Methanol | Ammonium Hydroxide | 0.5 - 2% of a 7N solution in MeOH | A stronger base than TEA, useful for very basic compounds that still tail with TEA. It is less volatile and may be harder to remove.[1] |

Step-by-Step Protocol for Mobile Phase Selection:

-

Initial Scouting: Develop a solvent system (e.g., 95:5 DCM/MeOH) that moves your compound to an Rf of 0.2-0.4 on a standard silica TLC plate.

-

Add Modifier: Prepare a new eluent with the same solvent ratio but add ~1% TEA.

-

Compare: Run a new TLC with the modified eluent. You should observe a significant reduction in streaking and a slightly higher Rf value.

-

Optimize: Adjust the solvent ratio and modifier concentration to achieve optimal separation from impurities with good spot shape.

Section 2: Troubleshooting Guide - Common Purification Problems

This section provides solutions to specific issues you may encounter during the column chromatography process.

Q3: I've added triethylamine (TEA), but my peaks are still tailing. What's next?

A3: If adding a standard amount of TEA (1-2%) doesn't resolve peak tailing, it indicates a particularly strong interaction. You have several options to explore.

Caption: Troubleshooting workflow for persistent peak tailing.

-

Increase Modifier Strength: Switch from triethylamine to a stronger base like ammonium hydroxide. Prepare a stock solution of 2-5% ammonium hydroxide in methanol and use this as your polar co-solvent. This is often more effective for highly basic compounds.[1]

-

Change Stationary Phase: The interaction may be too strong for mobile phase modifiers to overcome effectively. At this point, switching to a more inert stationary phase is the most logical step.

-

Consider Reversed-Phase HPLC: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative. Here, the primary separation mechanism is hydrophobic interaction, not surface adsorption. The mobile phase pH is a critical parameter; maintaining a neutral to slightly basic pH (e.g., using an ammonium bicarbonate buffer) will keep your piperazine unprotonated and well-retained.[9][10]

Q4: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A4: Degradation on silica gel, while less common than tailing, can occur, especially with sensitive functional groups. The acidic surface of silica can potentially hydrolyze labile groups or catalyze decomposition.

Protocol for Diagnosing On-Column Decomposition:

-

Reference Spotting: Dissolve a small amount of your crude material in a suitable solvent. Spot this on a TLC plate.

-

Silica Slurry Test: In a small vial, add a sample of your crude material to a slurry of silica gel in your chosen eluent. Stir for 30-60 minutes to mimic the time your compound would spend on a column.[3]

-

Filter and Compare: Filter the silica slurry and spot the filtrate on the same TLC plate next to the reference spot.

-

Analyze: Develop the TLC plate. If you see new spots or a significant decrease in the intensity of your product spot in the slurry lane compared to the reference, your compound is likely degrading on silica.

Solutions for On-Column Degradation:

-

Deactivate the Silica: For flash chromatography, you can pre-treat the column by flushing it with your eluent containing 1-2% TEA or another modifier before loading your sample. This neutralizes the most active sites.

-

Switch to a More Inert Stationary Phase: As with tailing, switching to alumina, amine-functionalized silica, or using reversed-phase chromatography are the most robust solutions to prevent degradation.[3]

-

Work Quickly and at Low Temperature: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the residence time of the compound on the stationary phase. In some rare cases, running the column in a cold room can slow down degradation kinetics.

Q5: I have poor separation between my desired product and a very similar impurity. How can I improve resolution?